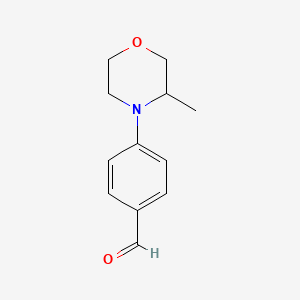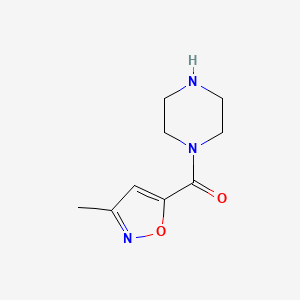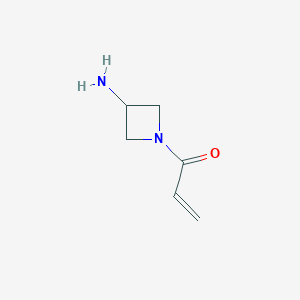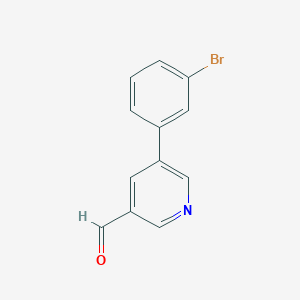![molecular formula C9H14N2O B13206184 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[45]decane-4-carbonitrile is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves the use of anhydrous magnesium sulfate to dry the organic layer, followed by solvent removal .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of similar spirocyclic compounds often involves scalable reactions that can be adapted for large-scale production. The use of commercially available reagents and straightforward reaction conditions makes this compound a viable candidate for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of materials with specific mechanical and chemical properties
Mécanisme D'action
The mechanism by which 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1-Oxa-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in the position of the nitrogen atom.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the ring system.
1-Oxa-9-azaspiro[5.5]undecane: Features a larger ring system and has been studied for its antituberculosis activity.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile stands out due to its specific ring structure and the presence of a nitrile group, which imparts unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c10-7-8-1-6-12-9(8)2-4-11-5-3-9/h8,11H,1-6H2 |
Clé InChI |
HEFYFHHDEMSWCA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1C#N)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
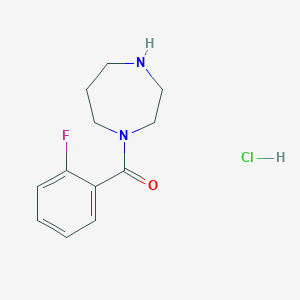
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
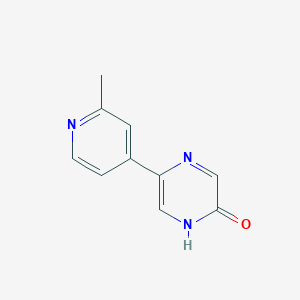

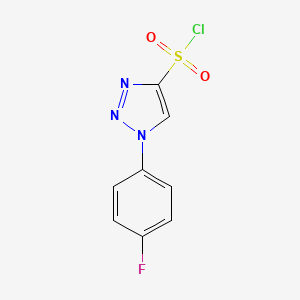
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
